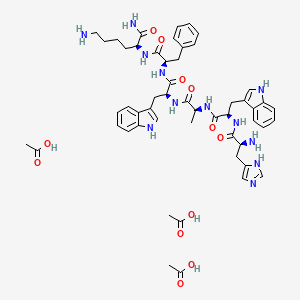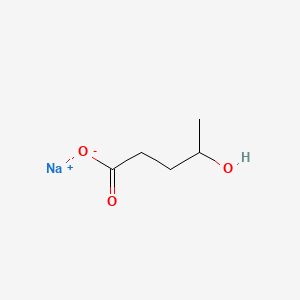
GNE-6640
Übersicht
Beschreibung
“4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol”, also known as GNE-6640, is a chemical compound with the molecular formula C20H18N4O . It has a molecular weight of 330.4 g/mol . The compound is also identified by the ChEMBL ID CHEMBL4076247 .
Molecular Structure Analysis
The InChI code of the compound is1S/C20H18N4O/c1-2-16-17 (13-5-8-18-14 (9-13)10-23-24-18)11-22-20 (21)19 (16)12-3-6-15 (25)7-4-12/h3-11,25H,2H2,1H3, (H2,21,22) (H,23,24) . The Canonical SMILES is CCC1=C (C (=NC=C1C2=CC3=C (C=C2)NN=C3)N)C4=CC=C (C=C4)O . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 87.8 Ų . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Ubiquitin-spezifische Peptidase (USP)-Inhibitor
GNE-6640 ist bekannt als ein Inhibitor der Ubiquitin-spezifischen Peptidase (USP). USPs sind eng mit biologischen Prozessen durch eine Vielzahl von molekularen Signalwegen verbunden, einschließlich DNA-Reparatur, p53- und Transforming Growth Factor-β (TGF-β)-Signalwegen {svg_1}. This compound übt seine inhibitorische Aktivität aus, indem es die Ubiquitin-Bindung sterisch behindert und den Übergang der USP7 α5-Helix zur aktiven Konformation verhindert {svg_2}.
Krebstherapie
This compound hat sich als vielversprechend in der Krebstherapie erwiesen. Die Überexpression von USP7 dereguliert viele zelluläre Signalwege, die zur Entwicklung verschiedener menschlicher Krebsarten führen, wie z. B. Brustkrebs, chronische lymphatische Leukämie, epitheliales Ovarialkarzinom und Prostatakrebs {svg_3}. This compound induziert den Zelltod von Tumorzellen und verstärkt die Zytotoxizität mit Chemotherapeutika und zielgerichteten Verbindungen {svg_4}.
Regulation des Proteinabbaus
Die Verbindung spielt eine entscheidende Rolle bei der Regulation des Proteinabbaus. Sie interferiert mit der Ubiquitin-Bindung, einem Schlüsselprozess im Proteinabbau {svg_5}.
Arzneimittelentwicklung
This compound ist eine wertvolle Verbindung in der Arzneimittelentwicklung. Seine Struktur und sein Wirkmechanismus wurden umfassend untersucht, was wertvolle Erkenntnisse für die Entwicklung neuartiger, hocheffizienter und spezifischer USP7-Kleinmolekülinhibitoren liefert {svg_6}.
Strukturbiologie
Die Kokristallstrukturen von this compound mit der katalytischen Domäne von USP7 wurden untersucht und liefern wertvolle Einblicke in die Strukturbiologie dieser Verbindung {svg_7}.
Biochemische Forschung
This compound wird in der biochemischen Forschung aufgrund seiner Interaktion mit USP7 eingesetzt. Es bietet ein wertvolles Werkzeug für die Untersuchung der Funktion von USP7 und des Ubiquitin-Proteasom-Systems {svg_8}.
Safety and Hazards
Wirkmechanismus
Target of Action
GNE-6640 primarily targets the Ubiquitin-Specific Protease 7 (USP7) . USP7, a member of the deubiquitinases (DUBs) family, plays a crucial role in the regulation of protein degradation under physiological conditions . It hydrolyzes the bonds among ubiquitin and removes the macromolecular ubiquitin chain attached to the substrate, freeing the substrate from being recognized and degraded by the 26S proteasome .
Mode of Action
This compound exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to the active conformation . This interaction with USP7 inhibits the enzyme’s activity, disrupting the normal process of protein degradation .
Biochemical Pathways
The inhibition of USP7 by this compound affects various molecular signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By disrupting these pathways, this compound can influence a wide range of biological processes.
Pharmacokinetics
This compound has been noted for its oral bioavailability , which suggests that it can be effectively absorbed in the digestive tract and distributed throughout the body. This property enhances the compound’s potential as a therapeutic agent.
Result of Action
The inhibition of USP7 by this compound leads to the induction of tumor cell death and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds . This suggests that this compound could be a valuable tool in cancer treatment strategies.
Eigenschaften
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



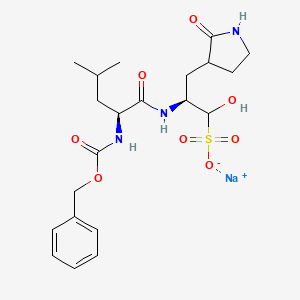

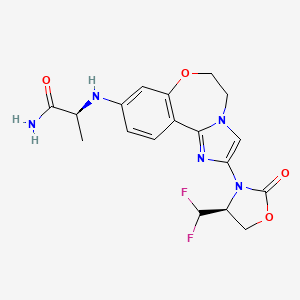

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
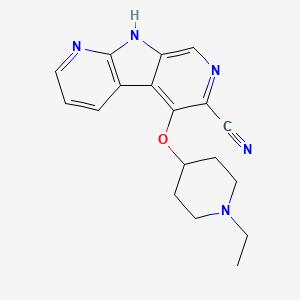
![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
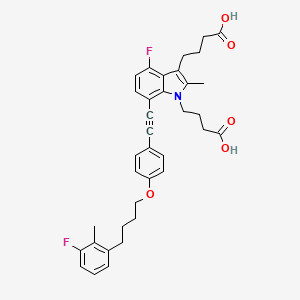

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
